molecular formula C20H21Cl2N B2748709 N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine CAS No. 1204512-57-1

N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine

Cat. No.: B2748709
CAS No.: 1204512-57-1
M. Wt: 346.3
InChI Key: OCQGELLSMSUPLW-YWZLYKJASA-N
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Description

N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine is a chemical compound of significant interest due to its complex structure and diverse applications. This molecule comprises a cyclopropanamine moiety attached to a naphthalenyl unit, which is further substituted with a dichlorophenyl group. The stereochemistry of the compound is specified as 1S,4S, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine typically involves multi-step organic reactions. A common approach starts with the preparation of the tetrahydronaphthalen-1-yl intermediate. This intermediate undergoes a series of transformations, including chlorination to introduce the dichlorophenyl group and a subsequent reaction with cyclopropanamine under specific conditions to yield the final product. Conditions such as temperature control, solvent selection, and reaction time are crucial for optimizing yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance efficiency and scalability. The use of flow chemistry systems can help in maintaining consistent reaction conditions and reducing production time. Purification steps such as recrystallization or chromatographic techniques are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:

  • Oxidation: Typically leads to the formation of oxygenated derivatives.

  • Reduction: Can yield simpler amine derivatives.

  • Substitution: Particularly nucleophilic substitution reactions, where the cyclopropanamine moiety can be modified.

Common Reagents and Conditions

Reagents such as halogenating agents, reducing agents (like LiAlH4 or NaBH4), and oxidizing agents (like KMnO4 or H2O2) are commonly used. Reaction conditions often involve specific pH levels, temperatures ranging from -10°C to 100°C, and solvents such as methanol, ethanol, or dichloromethane.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: yields carboxylic acids or ketones.

  • Reduction: forms amines or alcohols.

  • Substitution: results in derivatives with different substituents on the cyclopropanamine group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. It serves as a building block in the creation of polymers, agrochemicals, and materials with specific properties.

Biology

Biologically, its derivatives are explored for potential bioactivity, including antibacterial and antifungal properties. The structure allows for modifications that can enhance these biological activities.

Medicine

In the medical field, research focuses on its potential therapeutic applications. It is studied for its interactions with specific receptors or enzymes, which could lead to the development of new pharmaceuticals for treating various conditions.

Industry

Industrially, the compound's stability and reactivity make it suitable for use in manufacturing processes, including the production of dyes, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can lead to alterations in biochemical pathways, affecting cellular processes. For instance, binding to a specific enzyme may inhibit its activity, thus modulating a metabolic pathway.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine stands out due to its unique combination of a cyclopropanamine and a dichlorophenyl-substituted naphthalenyl group. This specific arrangement imparts distinct chemical properties and biological activities.

Similar Compounds

  • N-(4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methylamine

  • N-((1S,4S)-4-(3,4-Dichlorophenyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)amine

  • N-((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethylamine

Each of these compounds features variations in their amine groups or the naphthalenyl moiety, which result in different reactivities and applications.

Properties

IUPAC Name

N-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N/c21-19-10-6-13(11-20(19)22)17-9-5-14(12-23-15-7-8-15)16-3-1-2-4-18(16)17/h1-4,6,10-11,14-15,17,23H,5,7-9,12H2/t14-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOYBXLAANBDHM-PBHICJAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@H]1CNC3CC3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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